molecular formula C15H21NO3S B8325762 Ethyl 1-(3-(2-thienyl)propionyl)-3-piperidinecarboxylate

Ethyl 1-(3-(2-thienyl)propionyl)-3-piperidinecarboxylate

Cat. No.: B8325762
M. Wt: 295.4 g/mol
InChI Key: MUDVMXOBDOEZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-(2-thienyl)propionyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 1-(3-thiophen-2-ylpropanoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H21NO3S/c1-2-19-15(18)12-5-3-9-16(11-12)14(17)8-7-13-6-4-10-20-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3

InChI Key

MUDVMXOBDOEZDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 1-(3-(2-thienyl)acrylyl)-3-piperidinecarboxylate (404.1 mg; 1.38 mmol) was suspended in dimethyl sulfoxide (8 ml). The suspension was treated with hydrazine hydrate (1.7 ml; 54.7 mmol), saturated aqueous copper sulfate solution (6 drops), and glacial acetic acid (6 drops). This mixture was then stirred at ambient temperature and sodium periodate (1.47 g; 6.87 mmol) in water (20 ml) was added dropwise. After stirring an additional 1 hour, the mixture was taken up between aqueous 5% sodium thiosulfate and dichloromethane. The dichloromethane was separated, dried with anhydrous potassium carbonate, and evaporated at ambient temperature under reduced pressure. The crude product was purified by reverse phase chromatography on a C18 column, eluting with 30:70 to 40:60 acetonitrile:water as a step gradient, giving ethyl 1-(3-(2-thienyl)propionyl)-3-piperidinecarboxylate (138 mg) as a colorless oil. MS m/z (positive ion) 296 (MH+; 100).
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404.1 mg
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1.7 mL
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20 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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